molecular formula C14H16N2OS B7565459 N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide

N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B7565459
M. Wt: 260.36 g/mol
InChI Key: BKDYORSVOKGGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic uses. BTCP is a member of the pyrrolidine family and has been shown to have a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of the dopamine and norepinephrine systems in the brain. N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to increase the release of dopamine and norepinephrine in certain regions of the brain, which may contribute to its analgesic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain regions of the brain, which may contribute to its analgesic and antidepressant effects. N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the GABAergic system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is that it is not very selective and can interact with a wide range of receptors in the brain, which may make it difficult to study specific pathways.

Future Directions

There are several future directions for research on N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide. One area of research is the development of more selective analogs of N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide that target specific receptors in the brain. Another area of research is the investigation of the long-term effects of N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide use, particularly with regard to its potential for abuse and addiction. Additionally, more research is needed to fully understand the mechanism of action of N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide and its potential therapeutic uses.

Synthesis Methods

N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide can be synthesized using a variety of methods. One such method involves the reaction of 1-benzothiophen-3-ylmethylamine with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to have analgesic properties and has been investigated as a potential treatment for chronic pain. N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has also been shown to have anticonvulsant properties and has been studied as a potential treatment for epilepsy. Additionally, N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to have antidepressant properties and has been investigated as a potential treatment for depression.

properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(16-7-3-4-8-16)15-9-11-10-18-13-6-2-1-5-12(11)13/h1-2,5-6,10H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYORSVOKGGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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